Scorpioidin

CAS No.: 76045-40-4

Cat. No.: VC1845019

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76045-40-4 |

|---|---|

| Molecular Formula | C16H20O4 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

| Standard InChI | InChI=1S/C16H20O4/c1-10-5-4-6-12(16(18)19-3)7-8-13-11(2)15(17)20-14(13)9-10/h5,7,13-14H,2,4,6,8-9H2,1,3H3/b10-5+,12-7-/t13-,14+/m1/s1 |

| Standard InChI Key | OXZSJXCNOUZXAQ-SOVPUBKQSA-N |

| Isomeric SMILES | C/C/1=C\CC/C(=C/C[C@H]2[C@H](C1)OC(=O)C2=C)/C(=O)OC |

| SMILES | CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC |

| Canonical SMILES | CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC |

Introduction

Chemical Structure and Properties

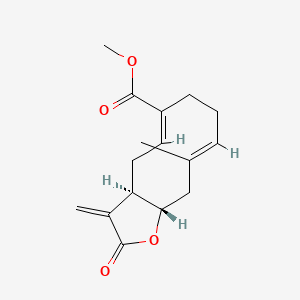

Scorpioidin is characterized by its complex molecular structure with the chemical formula C16H20O4 and a molecular weight of 276.33 g/mol . According to the PubChem database, the IUPAC name of Scorpioidin is methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate . This compound features a characteristic 10-membered carbocyclic ring fused with a γ-lactone moiety, which is a distinctive structural element of germacranolides.

The structure of Scorpioidin contains several stereogenic centers, contributing to its complex three-dimensional arrangement. The compound has specific stereochemistry with 3aR and 11aS configurations, as well as Z and E configurations at positions 5 and 9, respectively . These stereochemical features play an important role in determining the biological activity and receptor binding capabilities of the molecule.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Scorpioidin

| Property | Value |

|---|---|

| Molecular Formula | C16H20O4 |

| Molecular Weight | 276.33 g/mol |

| Physical State | Not specified in literature |

| Computed LogP | Not directly reported |

| Hydrogen Bond Donors | Not directly reported |

| Hydrogen Bond Acceptors | 4 (based on oxygen count) |

| Stereogenic Centers | Multiple, including 3aR and 11aS configurations |

| Functional Groups | Methylidene, γ-lactone, methyl ester |

Structural Classification

Scorpioidin belongs to the germacranolide class of sesquiterpene lactones, which are characterized by a 10-membered carbocyclic ring with a fused γ-lactone . The germacranolide structural framework is widely distributed within the Asteraceae family of plants . Like other germacranolides, Scorpioidin contains an α-methylene-γ-lactone moiety that is often associated with the biological activities of this class of compounds.

Biological Activities

Cytotoxic and Antiproliferative Activities

Related germacranolides have shown significant cytotoxic activities against various cancer cell lines. For instance, certain highly oxygenated germacranolides isolated from Carpesium divaricatum exhibited potent cytotoxicity against hepatocellular cancer (Hep G2) and human cervical cancer (HeLa) cells . Some of these compounds demonstrated cytotoxicity superior to the positive control cis-platin .

More detailed studies on similar compounds have revealed antiproliferative activities with IC50 values in the range of 4.13–8.37 μM against HeLa and Hep G2 cells . Mechanistic studies have indicated that certain germacranolides can cause cell-cycle arrest at the S/G2 phase and induce apoptosis in Hep G2 cells through a mitochondria-related pathway .

Comparison with Related Compounds

Table 2: Comparison of Scorpioidin with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Biological Activities |

|---|---|---|---|---|

| Scorpioidin | C16H20O4 | 276.33 g/mol | 10-membered ring with fused γ-lactone, methyl ester group | Not specifically detailed in search results |

| Scorpioidine | C20H31NO6 | 381.5 g/mol | Contains pyrrolizine and hydroxy groups | Not specifically detailed in search results |

| Costunolide | C15H20O2 | Not specified | Similar germacranolide structure | Various biological activities documented |

Structure-Activity Relationships

The biological activities of germacranolides like Scorpioidin are often attributed to specific structural features. The α-methylene-γ-lactone moiety, which is common in germacranolides, is frequently associated with their biological activities . This functional group can act as a Michael acceptor, reacting with sulfhydryl groups in biological molecules, particularly proteins and enzymes.

Research on related compounds has indicated that the presence of an activated exomethylene group versus a methyl group in the lactone ring can significantly impact biological activity . Studies have shown that compounds containing the exomethylene lactone typically exhibit different cytotoxicity profiles compared to those with methyl groups in the same position .

Analytical Methods for Identification and Characterization

Various analytical techniques have been employed for the identification and characterization of germacranolides like Scorpioidin. These methods include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used for structural elucidation of germacranolides. For compounds similar to Scorpioidin, detailed spectroscopic analysis, including 1H and 13C NMR, has been essential for determining their planar structures and relative configurations .

Crystallographic Analysis

X-ray diffraction analysis has been instrumental in establishing the absolute configuration of germacranolides. For related compounds, the combination of circular dichroism (CD) spectroscopy and X-ray crystallography has proven effective in determining the absolute stereochemistry .

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of germacranolides. According to PubChem data on Costunolide (a related germacranolide), LC-MS analysis typically shows characteristic mass spectra with specific fragment ions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume